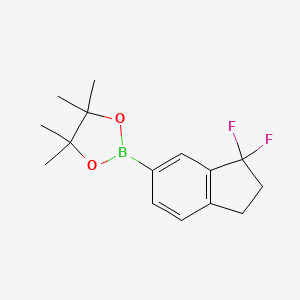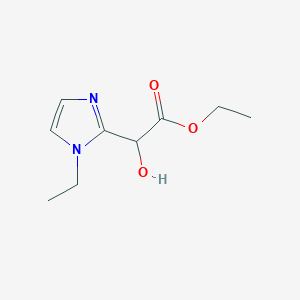
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyrrolidine ring attached to a pyridine ring, which is further connected to an ethanamine group
Métodos De Preparación
The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.
Reaction Conditions: The pyridine ring is functionalized to introduce the ethanamine group. This is usually achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .
Comparación Con Compuestos Similares
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine can be compared with other similar compounds such as:
6-(Pyrrolidin-1-yl)pyridin-3-amine: This compound lacks the ethanamine group, which may affect its biological activity and chemical reactivity.
1-(6-(4-Fluoropyrazol-1-yl)pyridin-3-yl)ethan-1-amine: The presence of a fluoropyrazole ring introduces different electronic properties and potential biological activities.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C11H17N3/c1-9(12)10-4-5-11(13-8-10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7,12H2,1H3 |
Clave InChI |
UONURUKGUNFHGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)N2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


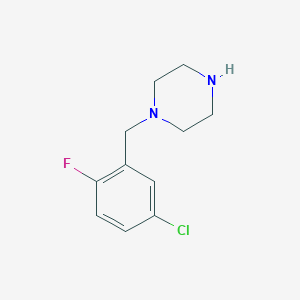
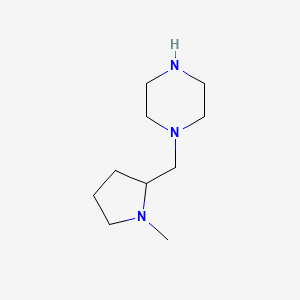

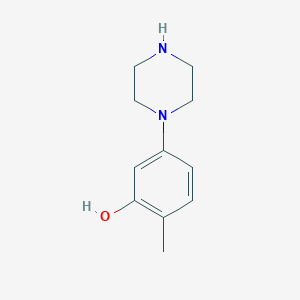
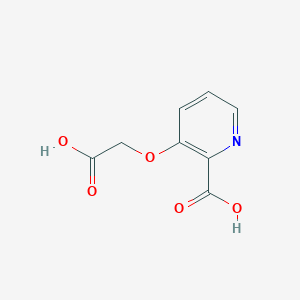
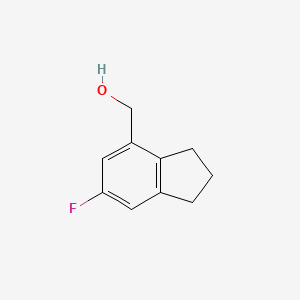
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
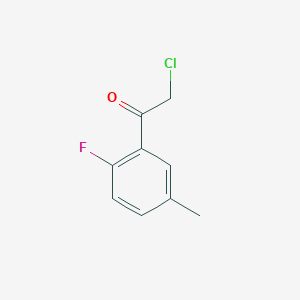
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

